molecular formula C10H26N5OP B14475058 N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)acetamide CAS No. 72200-29-4

N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)acetamide

Cat. No.: B14475058
CAS No.: 72200-29-4
M. Wt: 263.32 g/mol
InChI Key: CZIIEWQIHWIWID-UHFFFAOYSA-N
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Description

N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)acetamide is a complex organic compound known for its unique structure and versatile applications. This compound features a phosphanylidene group, which is a key component in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)acetamide typically involves multiple steps, starting with the preparation of the tris(dimethylamino)phosphine precursor. This precursor is then reacted with ethylamine and acetic anhydride under controlled conditions to form the final product. The reaction conditions often include maintaining a specific temperature and pH to ensure the desired yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same basic steps as the laboratory synthesis but is optimized for higher efficiency and lower cost. Advanced purification techniques, such as distillation and crystallization, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of its functional groups is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out at room temperature.

    Reduction: Lithium aluminum hydride; reactions are often conducted under an inert atmosphere to prevent unwanted side reactions.

    Substitution: Various nucleophiles such as halides or amines; reactions may require catalysts or specific solvents to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a catalyst in various organic reactions.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including its use in drug delivery systems.

    Industry: Utilized in the production of polymers and as an additive in specialty chemicals.

Mechanism of Action

The mechanism by which N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)acetamide exerts its effects involves its interaction with specific molecular targets. The phosphanylidene group can form stable complexes with metal ions, which can then participate in catalytic cycles or biochemical pathways. The compound’s unique structure allows it to act as a versatile ligand, facilitating various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Tris(2-aminoethyl)amine: A related compound with similar coordination properties but lacking the phosphanylidene group.

    Tris(dimethylaminoethyl)amine: Another similar compound used in polymerization reactions and coordination chemistry.

Uniqueness

N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)acetamide stands out due to its phosphanylidene group, which imparts unique reactivity and coordination properties. This makes it particularly valuable in applications requiring specific catalytic or binding characteristics.

Properties

CAS No.

72200-29-4

Molecular Formula

C10H26N5OP

Molecular Weight

263.32 g/mol

IUPAC Name

N-[2-[[tris(dimethylamino)-λ5-phosphanylidene]amino]ethyl]acetamide

InChI

InChI=1S/C10H26N5OP/c1-10(16)11-8-9-12-17(13(2)3,14(4)5)15(6)7/h8-9H2,1-7H3,(H,11,16)

InChI Key

CZIIEWQIHWIWID-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCN=P(N(C)C)(N(C)C)N(C)C

Origin of Product

United States

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